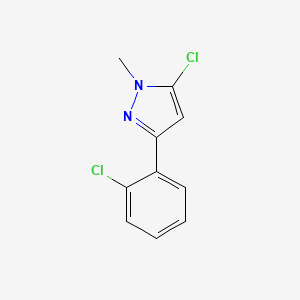
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting biological pathways essential for the survival of microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted agent.
相似化合物的比较
Similar Compounds
- 5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-(2-chlorophenyl)methyl-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a different spectrum of activity and stability, making it a valuable candidate for further research and development.
生物活性
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound is classified as a pyrazole derivative. The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds, leading to various pyrazole structures. Its unique substitution pattern contributes to its distinct biological activities compared to other pyrazole derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes and proteins that are crucial for the survival of pathogens or cancer cells. This compound has shown potential in disrupting various biochemical pathways, making it a candidate for further research in therapeutic applications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been studied against various bacterial strains and fungi, demonstrating effective inhibition rates. For instance, one study reported significant activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases . A comparative study highlighted that at a concentration of 10 µM, this compound exhibited up to 85% inhibition of TNF-α production, which is significant when compared to established anti-inflammatory agents like dexamethasone .
Anticancer Activity
The anticancer properties of this compound have garnered attention in recent years. In vitro studies across various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For example, one study reported a growth inhibition percentage (GI%) of approximately 43.9% across 56 different cancer cell lines . The compound's mechanism appears to involve cell cycle arrest at the G0/G1 phase, significantly affecting the progression of cancerous cells .
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against several microbial strains. The results indicated that the compound demonstrated effective antimicrobial action with an MIC value of 40 µg/mL against Aspergillus niger and E. coli, outperforming some conventional antibiotics .
| Microbial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Bacillus subtilis | 30 | Ampicillin |
| Escherichia coli | 40 | Norfloxacin |
| Aspergillus niger | 25 | Griseofulvin |
Case Study 2: Anti-inflammatory Activity
A study focusing on the anti-inflammatory effects evaluated the compound's ability to inhibit IL-6 production in vitro. The results showed that at a concentration of 10 µM, the compound inhibited IL-6 by up to 76%, indicating its potential as an anti-inflammatory agent.
| Cytokine | Inhibition (%) | Reference Drug |
|---|---|---|
| TNF-α | 85 | Dexamethasone |
| IL-6 | 76 | Dexamethasone |
属性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC 名称 |
5-chloro-3-(2-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI 键 |
YMQROFLGEPJQMX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















